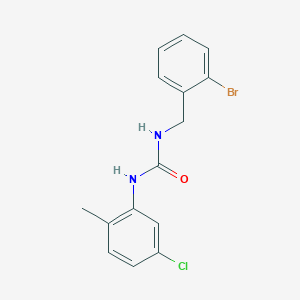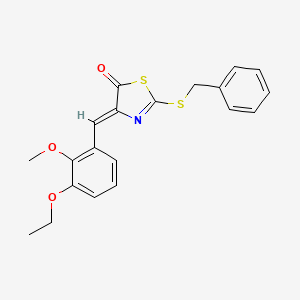![molecular formula C20H22N2O3 B4610227 1-{[1-(2-furoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4610227.png)
1-{[1-(2-furoyl)-4-piperidinyl]carbonyl}-2-methylindoline
Vue d'ensemble
Description
1-{[1-(2-furoyl)-4-piperidinyl]carbonyl}-2-methylindoline is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.16304257 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Central Nervous System (CNS) Acting Drugs
Heterocyclic compounds, such as those containing piperidine, have been extensively studied for their CNS activities. These compounds can affect the CNS in a broad spectrum, from inducing depression to provoking euphoria or convulsions. Research into these compounds aims to identify lead molecules for the synthesis of new drugs with minimal adverse effects. The exploration of functional chemical groups within these compounds provides a basis for the development of novel CNS acting drugs, potentially including derivatives of the compound (Saganuwan, 2017).
Biological Activities of Piper Species
Essential oils derived from Piper species, which share some structural similarities with the piperidine ring, demonstrate a wide range of biological activities. These include antimicrobial, antiprotozoal, acetylcholinesterase inhibitory, antinociceptive, anti-inflammatory, and cytotoxic effects against various cancer cell lines. Such studies highlight the potential of piperidine derivatives in developing natural and alternative sources for treating human diseases, suggesting possible research avenues for 1-{[1-(2-furoyl)-4-piperidinyl]carbonyl}-2-methylindoline in similar contexts (da Silva et al., 2017).
Prokinetic Agent in Gastrointestinal Motility Disorders
Compounds related to piperidine, such as cisapride, have been studied for their prokinetic properties in treating gastrointestinal motility disorders. This highlights a potential application area for the compound , given its structural similarity to known prokinetic agents. The specificity of cisapride, due to its unique mechanism of action involving the enhancement of acetylcholine release in the gut, points to the potential for this compound to act similarly without the central depressant or antidopaminergic side effects (McCallum et al., 2012).
Biopolymer Modification and Drug Delivery
The modification of biopolymers, such as xylan derivatives, for creating specific properties suitable for drug delivery applications, showcases the broad utility of chemical modifications in therapeutic applications. Compounds like this compound may find applications in the modification of biopolymers to enhance their suitability for drug delivery, potentially leading to the development of novel delivery systems for various therapeutics (Petzold-Welcke et al., 2014).
Propriétés
IUPAC Name |
[1-(furan-2-carbonyl)piperidin-4-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-13-16-5-2-3-6-17(16)22(14)19(23)15-8-10-21(11-9-15)20(24)18-7-4-12-25-18/h2-7,12,14-15H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSPDUYSILIRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,7,9-tetramethyl-1-(2-phenylethyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4610148.png)
![N-[4-(acetylamino)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4610151.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4610152.png)


![4-{[3,5-bis(methoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4610159.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethoxyphenyl)thiourea](/img/structure/B4610172.png)
![{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4610174.png)
![5-(3,4-dimethoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4610175.png)
![2-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4610180.png)
![N-(4-isopropylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4610189.png)
![2-{3-[(2-methoxyphenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4610199.png)
![N-{3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide](/img/structure/B4610213.png)

